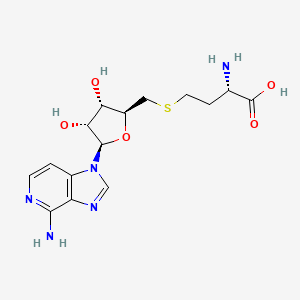

S-(3-Deazaadenosyl)homocysteine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H21N5O5S |

|---|---|

Molecular Weight |

383.4 g/mol |

IUPAC Name |

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid |

InChI |

InChI=1S/C15H21N5O5S/c16-7(15(23)24)2-4-26-5-9-11(21)12(22)14(25-9)20-6-19-10-8(20)1-3-18-13(10)17/h1,3,6-7,9,11-12,14,21-22H,2,4-5,16H2,(H2,17,18)(H,23,24)/t7-,9+,11+,12+,14+/m0/s1 |

InChI Key |

KXHTUDZDRGHVIU-OJXVBODGSA-N |

Isomeric SMILES |

C1=CN=C(C2=C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCC[C@@H](C(=O)O)N)O)O)N |

Canonical SMILES |

C1=CN=C(C2=C1N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N |

Synonyms |

3-deazaadenosylhomocysteine S-(3-deazaadenosyl)-L-homocysteine S-(3-deazaadenosyl)-L-homocysteine monohydrate S-(3-deazaadenosyl)homocysteine |

Origin of Product |

United States |

Position Within the S Adenosylmethionine Sam Dependent Methylation Cycle

The S-Adenosylmethionine (SAM) cycle, also known as the activated methyl cycle, is a critical metabolic pathway responsible for donating methyl groups to a vast array of acceptor molecules, including DNA, RNA, proteins, and phospholipids (B1166683). medcraveonline.comebi.ac.uk This process, termed transmethylation, is essential for the regulation of gene expression, signal transduction, and the biosynthesis of numerous vital compounds. medcraveonline.com

The cycle begins with the universal methyl donor, S-Adenosylmethionine (SAM). medcraveonline.com Upon donating its methyl group in a reaction catalyzed by a methyltransferase, SAM is converted to S-Adenosylhomocysteine (SAH). medcraveonline.comyoutube.com SAH is then hydrolyzed to homocysteine and adenosine (B11128) by the enzyme SAH hydrolase (SAHH). creative-enzymes.comwikipedia.org This step is crucial for maintaining the forward momentum of the methylation cycle, as SAH is a potent inhibitor of most methyltransferase reactions. unibo.itnih.gov

S-(3-Deazaadenosyl)homocysteine (3-DAH) is not a natural intermediate in this cycle but is formed when its precursor, 3-deazaadenosine (B1664127), is administered to cells. nih.gov 3-deazaadenosine acts as both a substrate and an inhibitor of SAH hydrolase. nih.gov The enzyme can condense 3-deazaadenosine with homocysteine, leading to the intracellular accumulation of 3-DAH. nih.govnih.gov

The accumulation of 3-DAH profoundly impacts the SAM cycle. Similar to SAH, 3-DAH functions as a powerful inhibitor of methyltransferase enzymes. nih.gov This inhibition disrupts the normal flow of methyl group transfers, leading to a state of cellular hypomethylation, where the methylation of various biomolecules is significantly reduced. nih.govresearchgate.net

Analogous Relationship to Endogenous S Adenosylhomocysteine Sah

Chemical and Enzymatic Synthesis of this compound and its Analogues

The generation of this compound and its derivatives is achieved through both sophisticated chemical methodologies and innovative biocatalytic routes.

Synthetic Chemical Methodologies

A primary chemical strategy for synthesizing S-3'-deoxyadenosyl-L-homocysteine analogues involves the condensation of appropriately modified deazaadenosine nucleosides with a protected form of homocystine. nih.govnih.gov Research has demonstrated the successful synthesis of S-3'-deoxy-3-deazaadenosyl-L-homocysteine through the reaction of 3'-deoxy-3-deazaadenosine with N,N'-bis-trifluoroacetyl-L-homocystine dimethyl ester. nih.govnih.gov This condensation step is followed by a deprotection process to remove the trifluoroacetyl and dimethyl ester protecting groups, yielding the final target compound. nih.govnih.gov

This same condensation methodology has been effectively applied to other deazaadenosine analogues, such as 3'-deoxy-7-deazaadenosine, to produce the corresponding S-3'-deoxy-7-deazaadenosyl-L-homocysteine. nih.govnih.gov An alternative approach involves converting the deoxynucleosides into their 5'-chloro-3',5'-dideoxy derivatives. These activated precursors are then condensed with the sodium salt of L-homocysteine to yield the identical S-3'-deoxynucleoside-L-homocysteine products, confirming the viability of different synthetic routes to the same final compounds. nih.govnih.gov

Table 1: Chemical Condensation Synthesis Steps

| Step | Description | Reactants | Product |

|---|---|---|---|

| 1 | Condensation | 3'-deoxy-3-deazaadenosine and N,N'-bis-trifluoroacetyl-L-homocystine dimethyl ester | N-trifluoroacetyl-S-3'-deoxy-3-deazaadenosyl-L-homocysteine dimethyl ester |

| 2 | Deprotection | Protected intermediate from Step 1 | S-3'-deoxy-3-deazaadenosyl-L-homocysteine |

The successful synthesis of this compound analogues is contingent on the availability of the requisite deoxynucleoside precursors. A key precursor, 3'-deoxy-3-deazaadenosine, is prepared from its ribonucleoside counterpart. nih.govnih.gov This transformation is accomplished by treating 3-deazaadenosine with 2-acetoxyisobutyryl bromide. nih.govnih.gov This method is also applicable for the synthesis of other 3'-deoxynucleosides, such as 3'-deoxy-7-deazaadenosine. nih.govnih.gov

A more comprehensive and convenient synthetic method for preparing 3-deazapurine nucleosides, including 3-deazaadenosine, utilizes inosine as a readily available starting material. nih.gov This strategy proceeds through a key intermediate, 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR), allowing for a large-scale synthesis of the EICAR derivative, which can then be converted to 3-deazainosine, 3-deazaadenosine, and 3-deazaguanosine. nih.gov

Biocatalytic Synthesis Routes for S-Nucleosyl Homocysteine Derivatives

Biocatalytic methods offer a scalable and cost-effective alternative to chemical synthesis. A notable one-pot procedure has been developed for the synthesis of S-adenosyl-L-homocysteine (SAH) and its analogues, starting from racemic homocysteine thiolactone and adenosine. rsc.orgrsc.org This process employs a three-enzyme cascade:

α-amino-ε-caprolactam racemase (ACLR) : This enzyme racemizes the homocysteine thiolactone, ensuring the entire substrate pool can be utilized. rsc.orgrsc.org

Bleomycin hydrolase (BLH) : This enzyme performs a stereoselective hydrolysis of the L-homocysteine-thiolactone. rsc.orgrsc.org

S-adenosylhomocysteine hydrolase (SAHH) : This enzyme catalyzes the thermodynamically favorable condensation of the in situ-generated L-homocysteine with adenosine to form the final product. rsc.orgrsc.org

This multi-enzyme system is driven to completion by the irreversible and stereoselective hydrolysis of the thiolactone, allowing for the use of near-stoichiometric amounts of the reactants. rsc.orgrsc.org This method is not limited to adenosine and can be adapted to synthesize various S-nucleosyl homocysteine derivatives by substituting adenosine with its analogues, providing a versatile platform for creating libraries of these compounds for screening purposes. rsc.orgrsc.org

Table 2: Multi-Enzyme Biocatalytic Cascade

| Enzyme | Role in Synthesis | Substrate | Product |

|---|---|---|---|

| α-amino-ε-caprolactam racemase | Racemization | D-homocysteine thiolactone | L-homocysteine thiolactone |

| Bleomycin hydrolase | Stereoselective Hydrolysis | L-homocysteine thiolactone | L-homocysteine |

| SAH hydrolase | Condensation | L-homocysteine + Adenosine (or analogue) | S-adenosyl-L-homocysteine (or analogue) |

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The biological activity of this compound analogues is highly dependent on the structure of the adenosine moiety. Structure-activity relationship (SAR) studies are crucial for designing potent and selective inhibitors of target enzymes. 3-Deazaadenosine (DZA), an adenosine analogue, is known to inhibit S-adenosylhomocysteine (SAH) hydrolysis. researchgate.net Its analogues have been investigated for a range of biological activities, including antiviral effects. researchgate.net For instance, 3-deazaadenosine has demonstrated broad-spectrum antiviral activity against viruses such as HIV-1 and Ebola. researchgate.net

The design of analogues often involves modifications at various positions of the purine ring and the ribose sugar. For example, the synthesis of analogues with modifications to the 5'-thioether linkage, replacing the sulfur with oxygen or nitrogen, was explored to create compounds resistant to enzymatic cleavage. nih.gov However, these specific amine and amide analogues showed poor inhibitory activity against catechol O-methyltransferase and tRNA methylases. nih.gov

Further SAR studies on adenosine derivatives targeting the human A₃ adenosine receptor (A₃AR) have provided insights into the structural requirements for ligand binding and receptor activation. nih.gov Modifications to the adenosine structure, including substitutions on the adenine base and constraints on the ribose ring, differentially affect these processes. nih.gov Docking studies with A₃AR models indicate that the adenine moiety interacts with residues in transmembrane domain 3 (TM3), while the 5'-region of the ribose interacts with TMs 6 and 7. nih.gov Such detailed structural insights are invaluable for the rational design of new, more effective this compound analogues for specific biological targets.

Table 3: Mentioned Chemical Compounds

| Compound Name | |

|---|---|

| This compound | |

| S-adenosylhomocysteine (SAH) | |

| S-3'-deoxy-3-deazaadenosyl-L-homocysteine | |

| 3'-deoxy-3-deazaadenosine | |

| N,N'-bis-trifluoroacetyl-L-homocystine dimethyl ester | |

| S-3'-deoxy-7-deazaadenosyl-L-homocysteine | |

| 3'-deoxy-7-deazaadenosine | |

| L-homocysteine | |

| 2-acetoxyisobutyryl bromide | |

| 3-deazaadenosine | |

| Inosine | |

| 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR) | |

| 3-deazainosine | |

| 3-deazaguanosine | |

| Homocysteine thiolactone | |

| Adenosine | |

| Catechol O-methyltransferase |

Correlation of Structural Variations with Enzymatic Binding and Inhibition

The biological activity of 3-deaza-AdoHcy and its analogues is intrinsically linked to their interaction with S-adenosyl-L-homocysteine hydrolase (SAHH). This enzyme is a pivotal regulator of cellular methylation reactions by catalyzing the reversible hydrolysis of SAH to adenosine and L-homocysteine. frontiersin.orgnih.gov The accumulation of SAH, a potent inhibitor of most S-adenosyl-L-methionine (SAM)-dependent methyltransferases, can suppress essential methylation processes. nih.govbiorxiv.org

The nucleoside analogue 3-deazaadenosine (c³Ado) is both a substrate for and an inhibitor of SAHH, and its presence leads to the intracellular accumulation of both SAH and S-3-deazaadenosylhomocysteine (c³AdoHcy). nih.gov The structural features of these analogues directly influence their binding affinity and inhibitory potency against SAHH.

Key Structural Determinants for SAHH Interaction:

The Purine Ring System: The primary modification in 3-deaza-AdoHcy is the substitution of the nitrogen atom at position 3 of the adenine ring with a carbon-hydrogen group. This change alters the electronic distribution and hydrogen-bonding capabilities of the purine base, which is a critical factor in its inhibitory activity.

The Ribose Moiety: The hydroxyl groups of the ribose sugar are crucial for enzymatic activity. The catalytic mechanism of SAHH involves the oxidation of the 3'-hydroxyl group by the enzyme's tightly bound NAD+ cofactor. researchgate.net Therefore, analogues that lack or have modifications at this position, such as 3'-deoxyadenosine derivatives, cannot be hydrolyzed and often act as potent inhibitors of the enzyme. scispace.comnih.gov

The Homocysteine Moiety: While modifications to the adenine and ribose portions have been a primary focus, alterations in the L-homocysteine part of the molecule also impact binding to SAHH and other related enzymes like protein methyltransferases. researchgate.net However, the natural L-homocysteine configuration generally provides the strongest interaction. researchgate.net

The inhibitory effects of these compounds can manifest through different mechanisms. While many substrate analogues act as competitive inhibitors, other molecules, such as certain nicotinamide cofactor biomimetics, have been shown to inhibit SAHH via a non-competitive mechanism. frontiersin.org

Table 1: Research Findings on Structural Variations and Enzyme Inhibition

| Compound/Analogue | Structural Variation | Target Enzyme | Key Research Finding | Citation |

| This compound | Nitrogen at position 3 of adenine is replaced by a CH group. | SAH Hydrolase | Formed from 3-deazaadenosine; its accumulation inhibits methylation reactions. nih.gov | nih.gov |

| S-3'-deoxy-3-deazaadenosyl-L-homocysteine | Lacks the 3'-hydroxyl group on the ribose moiety and has a 3-deaza modification. | SAH Hydrolase | Synthesized via condensation and acts as an analogue inhibitor. The 3'-hydroxyl is essential for binding and catalysis. nih.govscispace.com | nih.govscispace.com |

| S-3'-deoxy-7-deazaadenosyl-L-homocysteine | Lacks the 3'-hydroxyl group and has a 7-deaza modification. | SAH Hydrolase | Synthesized from its 5'-chloro derivative and L-homocysteine. nih.govoup.com | nih.govoup.com |

| Adenosine Dialdehyde (AdOx) | The ribose ring is opened to form a dialdehyde. | SAH Hydrolase | An irreversible SAHH inhibitor used to study the effects of methylation inhibition. nih.govnih.gov | nih.govnih.gov |

| Homoadenosine Analogues | The amino acid portion of the molecule is homologated (extended). | SAH Hydrolase | Exhibit weak binding to SAH hydrolase, indicating the importance of the standard homocysteine structure. researchgate.net | researchgate.net |

Cellular Impact and Biological Implications of S 3 Deazaadenosyl Homocysteine Accumulation

Modulation of Cellular Methylation Capacity

The intracellular balance between the methyl donor S-adenosylmethionine (SAM) and its inhibitory product SAH, often expressed as the SAM/SAH ratio, is a critical determinant of the cell's methylation capacity. nih.gov The accumulation of c³AdoHcy profoundly skews this ratio, leading to a general inhibition of methyltransferase enzymes.

The accumulation of c³AdoHcy has been shown to inhibit RNA methylation. nih.gov In the mouse macrophage cell line RAW264, the accumulation of S-3-deazaadenosylhomocysteine, a major product in cells treated with 3-deazaadenosine (B1664127) and homocysteine thiolactone, inhibited RNA methylation to a similar extent as the accumulation of SAH. nih.gov Specifically, in messenger RNA (mRNA), the synthesis of N6-methyladenosine (m⁶A) and N6-methyl-2'-O-methyladenosine were most significantly inhibited. nih.gov The formation of 7-methylguanosine (B147621) and 2'-O-methyl nucleosides were also inhibited, but to a lesser degree. nih.gov This demonstrates that c³AdoHcy accumulation can lead to a global reduction in RNA methylation, with certain modifications being more susceptible than others.

It is noteworthy that while mRNA methylation was inhibited, mRNA synthesis itself was not significantly affected by the accumulation of c³AdoHcy, suggesting a specific impact on the methylation machinery rather than a general disruption of transcription. nih.gov

The accumulation of c³AdoHcy indirectly impacts DNA methylation by disrupting the S-adenosylhomocysteine (SAH) pathway. c³AdoHcy is a potent inhibitor of SAH hydrolase, the enzyme that breaks down SAH. nih.gov Inhibition of this enzyme leads to the accumulation of SAH. nih.gov SAH, in turn, is a powerful product inhibitor of most SAM-dependent methyltransferases, including DNA methyltransferases. jscimedcentral.comscielo.br

Elevated levels of SAH, resulting from the inhibition of SAH hydrolase by compounds like c³AdoHcy, can lead to DNA hypomethylation. nih.govjscimedcentral.comnih.gov This is because the increased concentration of SAH shifts the equilibrium of methylation reactions, making it more difficult for methyltransferases to transfer methyl groups from SAM to DNA. jscimedcentral.com The ratio of SAM to SAH is often considered a "methylation index," with a lower ratio indicating a reduced capacity for methylation. jscimedcentral.com Chronic elevation of SAH has been linked to reduced methylation of DNA, RNA, proteins, and phospholipids (B1166683). nih.gov This disruption of DNA methylation patterns can have profound effects on gene expression and chromatin structure, potentially contributing to the pathogenesis of various diseases. scielo.brnih.gov

Alteration of Intracellular Homocysteine Homeostasis

The accumulation of c³AdoHcy significantly disrupts the normal balance of homocysteine within cells, impacting its disposition and interaction with key metabolic pathways.

Studies have shown that both hepatocytes and fibroblasts typically release large quantities of homocysteine into the extracellular environment, while retaining only small amounts intracellularly. nih.gov However, exposure to 3-deazaadenosine, the precursor of c³AdoHcy, almost completely blocks this cellular efflux of homocysteine. nih.gov

The effects on intracellular homocysteine levels differ between cell types. In isolated rat hepatocytes, the inhibition of homocysteine egress leads to an increase in intracellular homocysteine, which is proportional to the buildup of SAH. nih.govnih.gov In contrast, in non-transformed and malignant mouse embryo fibroblasts, the same treatment results in a depletion of intracellular homocysteine. nih.govnih.gov

Interestingly, c³AdoHcy itself is released from all studied cell types in proportion to its intracellular concentration, suggesting an efficient efflux mechanism for this nucleosidylhomocysteine. nih.gov

| Cell Type | Effect on Intracellular Homocysteine | Effect on Homocysteine Efflux | Formation of c³AdoHcy | Efflux of c³AdoHcy |

|---|---|---|---|---|

| Rat Hepatocytes | Increased | Inhibited | High | Proportional to intracellular amount |

| Non-transformed Mouse Fibroblasts (Cl 8) | Markedly Decreased | Inhibited | Relatively Small Amounts | Proportional to intracellular amount |

| Malignant Mouse Fibroblasts (Cl 16) | Nearly Deprived | Inhibited | Approaches amount of AdoHcy | Proportional to intracellular amount |

The methionine cycle is a fundamental metabolic pathway present in all mammalian tissues, responsible for the synthesis of SAM, its use in transmethylation reactions, the hydrolysis of SAH, and the remethylation of homocysteine back to methionine. nih.govnih.gov The transsulfuration pathway, which occurs primarily in the liver, kidney, small intestine, and pancreas, provides a mechanism for the catabolism of homocysteine. nih.gov

The accumulation of c³AdoHcy and the subsequent buildup of SAH directly impinge on the methionine cycle by inhibiting SAH hydrolase. This blockage prevents the conversion of SAH to homocysteine and adenosine (B11128), leading to a feedback inhibition of methyltransferase reactions. The cell's ability to regenerate methionine from homocysteine is a crucial part of this cycle. nih.gov

The distribution of homocysteine between the remethylation pathway (methionine cycle) and the catabolic transsulfuration pathway is tightly regulated. nih.gov By causing an intracellular accumulation of SAH, c³AdoHcy disrupts this delicate balance. The fate of homocysteine is influenced by the cellular levels of key metabolites like SAM and SAH. nih.gov While direct studies on the effect of c³AdoHcy on the transsulfuration pathway are limited, the profound alteration of homocysteine and SAH levels suggests a significant impact on this interconnected pathway.

Broader Cellular Responses to this compound Perturbation

The metabolic disruptions caused by the accumulation of this compound (c³AdoHcy) extend beyond the immediate inhibition of methylation and alteration of homocysteine levels, triggering a cascade of broader cellular responses. These responses are largely a consequence of the cell's attempt to adapt to or mitigate the effects of impaired methylation capacity.

The inhibition of S-adenosylhomocysteine (SAH) hydrolase by c³AdoHcy leads to a significant increase in the intracellular concentration of SAH. nih.gov Since SAH is a potent inhibitor of a vast array of S-adenosylmethionine (SAM)-dependent methyltransferases, its accumulation can interfere with over 200 different methylation-dependent processes within the cell. researchgate.net These processes are fundamental to numerous cellular functions, including signal transduction, transcriptional regulation, and gene silencing. nih.gov

The perturbation of these methylation events can lead to a variety of downstream cellular effects. For instance, altered methylation of proteins and phospholipids can impact cellular signaling and membrane integrity. nih.gov Furthermore, changes in DNA and histone methylation can lead to epigenetic modifications, altering gene expression patterns and potentially contributing to developmental abnormalities and disease states. researchgate.net Research in Drosophila melanogaster has shown that genetically induced SAH accumulation can lead to impaired protein and phospholipid methylation, delayed development, and reduced viability. researchgate.net

The cellular response to c³AdoHcy can also involve alterations in lipid metabolism. Studies in yeast have demonstrated that downregulation of SAH hydrolase, leading to SAH accumulation, results in decreased de novo synthesis of phosphatidylcholine and a corresponding increase in triacylglycerol levels. researchgate.net This suggests a metabolic coupling between phospholipid methylation and triglyceride synthesis, highlighting the intricate network of pathways affected by c³AdoHcy.

Impact on Metabolic Fluxes within One-Carbon Metabolism

The accumulation of this compound, often resulting from exposure to its precursor 3-deazaadenosine (c3-Ado), significantly perturbs the metabolic fluxes within one-carbon metabolism. This disruption primarily stems from the potent inhibition of S-adenosylhomocysteine hydrolase (SAHH) by 3-DAH. SAHH is a pivotal enzyme that catalyzes the reversible hydrolysis of S-adenosylhomocysteine (SAH) to homocysteine (Hcy) and adenosine. By inhibiting this enzyme, 3-DAH causes the intracellular buildup of both SAH and 3-DAH itself.

This accumulation has a critical consequence: it effectively traps homocysteine within the cell. nih.gov Under normal physiological conditions, Hcy can be either remethylated to methionine or directed through the transsulfuration pathway to synthesize cysteine. However, in the presence of 3-DAH, the egress of Hcy from the cell is severely inhibited. nih.gov This intracellular sequestration of Hcy disrupts the normal flow of metabolites in the methionine and folate cycles, two interconnected pathways at the heart of one-carbon metabolism.

The methionine cycle is responsible for regenerating methionine and producing SAM, the primary methyl group donor for a vast number of methylation reactions. The folate cycle provides the one-carbon units necessary for the remethylation of homocysteine to methionine, as well as for the synthesis of purines and thymidylate, which are essential for DNA replication and repair. nih.govnih.gov

The trapping of homocysteine by 3-DAH accumulation can lead to a state of functional methionine starvation, as the remethylation pathway is impaired. nih.gov This, in turn, can limit the availability of SAM, further affecting the myriad of methylation reactions crucial for cellular homeostasis. The altered metabolic flux can be observed in varying effects on intracellular homocysteine levels depending on the cell type. For instance, in liver cells exposed to 3-deazaadenosine, intracellular homocysteine increases in proportion to the buildup of SAH, while in certain fibroblast cell lines, a marked decrease in intracellular homocysteine is observed. nih.gov

Table 1: Effect of 3-Deazaadenosine on Intracellular Metabolite Concentrations

| Cell Type | Treatment | Intracellular S-adenosylhomocysteine (SAH) | Intracellular this compound (3-DAH) | Intracellular Homocysteine (Hcy) | Cellular Hcy Egress |

|---|---|---|---|---|---|

| Rat Hepatocytes | 3-Deazaadenosine (300 µM) | Increased | Higher than SAH | Increased | Nearly completely inhibited |

| Malignant Fibroblasts (Cl 16) | 3-Deazaadenosine | Increased | Approaches SAH levels | Nearly depleted | Nearly completely inhibited |

| Non-transformed Fibroblasts (Cl 8) | 3-Deazaadenosine | Increased | Relatively small amounts | Markedly decreased | Nearly completely inhibited |

Data derived from studies on the effects of 3-deazaadenosine, the precursor of this compound. nih.gov

Role in Signaling Pathways Affected by Methylation Status

The disruption of one-carbon metabolism and the resulting alteration in the cellular methylation status by this compound have significant implications for a multitude of signaling pathways. The ratio of S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH), often referred to as the "methylation potential," is a critical determinant of the activity of methyltransferases. The accumulation of SAH and 3-DAH, a potent inhibitor of these enzymes, leads to a decrease in this ratio, thereby causing widespread hypomethylation of various biomolecules, including DNA, RNA, and proteins (histones). nih.gov These epigenetic and post-translational modifications are fundamental to the regulation of gene expression and protein function, and their perturbation can dysregulate key signaling cascades.

DNA methylation, a major epigenetic mechanism, plays a crucial role in controlling gene expression. cellsignal.com Alterations in DNA methylation patterns due to 3-DAH accumulation can lead to the inappropriate activation or silencing of genes that are components of critical signaling pathways. For example, hyperhomocysteinemia, which leads to increased SAH levels, has been shown to inhibit DNA methyltransferase 1 (DNMT1) activity, resulting in hypomethylation and altered expression of genes like cyclin A, which is crucial for cell cycle progression. researchgate.net

Furthermore, the altered methylation status can impact signaling pathways that are central to cell proliferation, survival, and stress responses. These include:

PI3K/Akt/mTOR Pathway: This pathway is a key regulator of cell growth, metabolism, and survival. nih.govresearchgate.net The activity of components within this pathway can be influenced by methylation. For instance, inhibition of the PI3K/Akt pathway has been shown to trigger compensatory activation of other signaling pathways, such as the STAT3 pathway, highlighting the intricate cross-talk between these cascades that can be influenced by the cellular methylation state. nih.gov Increased homocysteine levels have also been found to promote autophagy by suppressing the mTOR signaling pathway. cusabio.com

MAP Kinase (MAPK) Pathways: The MAPK pathways, including the ERK, JNK, and p38 cascades, are involved in transmitting signals from the cell surface to the nucleus, regulating processes such as proliferation, differentiation, and apoptosis. cusabio.comyoutube.com Elevated homocysteine has been shown to induce the activation of Protein Kinase C (PKC), which can, in turn, influence MAPK signaling. nih.gov The regulation of these pathways is complex and can be affected by changes in gene expression brought about by altered DNA and histone methylation.

The accumulation of 3-DAH, by virtue of its ability to inhibit methylation reactions, can thus be seen as a global modulator of cellular signaling, with the potential to impact a wide range of physiological and pathological processes.

Table 2: Signaling Pathways Influenced by Altered Methylation Status and Homocysteine Levels

| Signaling Pathway | Key Functions | Link to Methylation/Homocysteine | Potential Consequence of 3-DAH Accumulation |

|---|---|---|---|

| DNA Methylation-regulated Gene Expression | Control of gene transcription | Elevated SAH/3-DAH inhibits DNA methyltransferases (DNMTs). | Aberrant expression of genes controlling cell cycle, apoptosis, and differentiation. researchgate.net |

| PI3K/Akt/mTOR Pathway | Cell growth, proliferation, survival, metabolism | Homocysteine can suppress mTOR signaling. cusabio.com Cross-talk with other pathways is influenced by methylation status. | Dysregulation of cell growth and survival, potential activation of compensatory pathways. nih.gov |

| MAP Kinase (MAPK) Pathways (ERK, JNK, p38) | Cell proliferation, differentiation, stress response, apoptosis | Elevated homocysteine can activate Protein Kinase C (PKC), an upstream regulator of MAPK. nih.gov | Altered cellular responses to stress and growth factors. |

| Protein Kinase C (PKC) Signaling | Various cellular processes including proliferation and gene expression | Activated by elevated homocysteine levels. nih.gov | Modulation of downstream signaling cascades, including MAPK pathways. |

Q & A

Q. What are the standard methodologies for synthesizing S-(3-Deazaadenosyl)homocysteine in laboratory settings?

this compound can be synthesized via chemoenzymatic strategies using enzymes like chlorinase SalL. For example, Singh et al. (2014) demonstrated the use of SalL to catalyze the coupling of 5'-chloro-5'-deoxyadenosine (ClDA) with homocysteine derivatives, enabling the production of stable analogs like this compound . Additionally, modified homocysteine derivatives (e.g., S-ethyl or S-propyl variants) can serve as substrates for enzymatic synthesis .

Q. How can researchers detect and quantify this compound in biological samples?

Detection methods include:

- HPLC with UV/fluorescence detection : Validated for SAH analogs using retention times and spiked standards, as described in pharmacopeial protocols .

- Antibody-based assays : Monoclonal antibodies validated for SAH (via ELISA or immunoblotting) may cross-react with this compound, though epitope specificity must be confirmed .

- Mass spectrometry (LC-MS/MS) : Provides high specificity and sensitivity, particularly when distinguishing structural analogs .

Q. What are the storage and stability considerations for this compound in experimental workflows?

- Storage : Store lyophilized powder at -20°C in anhydrous conditions to prevent hydrolysis. Solutions in DMSO should be aliquoted and stored at -80°C to avoid freeze-thaw degradation .

- Stability : Monitor pH (neutral conditions preferred) and avoid prolonged exposure to light or oxidizing agents .

Advanced Research Questions

Q. How does the 3-deaza modification in this compound influence its interaction with methyltransferases compared to SAH?

The 3-deaza modification removes a nitrogen atom from the adenine ring, altering hydrogen-bonding interactions with methyltransferase active sites. This reduces competitive inhibition potency compared to SAH but enhances metabolic stability, as shown in studies using 3-deazaadenosine analogs to inhibit SAH hydrolase . Structural analyses (e.g., X-ray crystallography) are recommended to map binding differences .

Q. What experimental strategies resolve contradictions in methylation inhibition data between this compound and SAH?

- Kinetic assays : Compare IC₅₀ values for SAH and its analogs under standardized conditions (pH 7.9, 37°C) to assess competitive inhibition efficiency .

- Isothermal titration calorimetry (ITC) : Quantify binding affinities to methyltransferases, accounting for variations in buffer composition or co-factor requirements .

- Metabolite profiling : Use LC-MS to rule out off-target effects from SAH hydrolase activity, which may metabolize SAH but not 3-deaza analogs .

Q. How can this compound be utilized to study epigenetic regulation without confounding SAH hydrolase activity?

Unlike SAH, the 3-deaza modification renders the compound resistant to hydrolysis by SAH hydrolase, making it a stable tool for:

Q. What are the implications of using this compound in resolving conflicting data on homocysteine’s role in Alzheimer’s disease?

Elevated homocysteine is linked to a 40% increased Alzheimer’s risk per 5 µmol/L rise . This compound can dissociate homocysteine’s direct neurotoxicity from SAH-mediated epigenetic effects. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.